![molecular formula C7H5NOS2 B2605512 2-Mercaptobenzo[d]thiazol-6-ol CAS No. 74537-63-6](/img/structure/B2605512.png)

2-Mercaptobenzo[d]thiazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

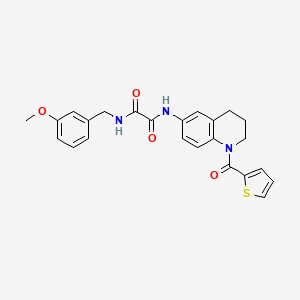

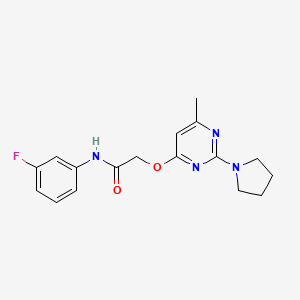

2-Mercaptobenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C7H5NOS2. It has antimicrobial, antioxidant, and anticancer properties .

Synthesis Analysis

The synthesis of 2-Mercaptobenzo[d]thiazol-6-ol and similar compounds has been reported in various studies . For instance, one method involves the reaction of 2-aminothiophenol and carbon disulfide .Molecular Structure Analysis

The molecular structure of 2-Mercaptobenzo[d]thiazol-6-ol is planar with a C=S double bond .Chemical Reactions Analysis

2-Mercaptobenzo[d]thiazol-6-ol can undergo various chemical reactions. For example, it can be converted to 2-Methylsulfanyl-benzothiazol-6-ol through a reaction involving triethylamine and iodomethane .Physical And Chemical Properties Analysis

2-Mercaptobenzo[d]thiazol-6-ol is a solid at room temperature . It has a molecular weight of 183.25.Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of Heterocyclic Compounds : 2-Mercaptobenzo[d]thiazol-6-ol has been used in the synthesis of various heterocyclic compounds. It's involved in the formation of 2-mercaptothieno and 2-mercaptobenzo thiazoles, demonstrating its versatility in organic synthesis (Astrakhantseva et al., 1976).

Synthesis of Ferrocenylalkyl Mercaptoazoles : In the realm of organometallic chemistry, 2-Mercaptobenzo[d]thiazol-6-ol has been used to synthesize ferrocenylalkyl mercaptoazoles with notable antitumor activity, indicating its potential in medical chemistry (Rodionov et al., 2015).

Coordination Chemistry : The compound has been involved in coordination chemistry, especially in the study of thiosalicylate ligands. Its role in forming complex metal centres highlights its importance in inorganic chemistry (Wehr-Candler & Henderson, 2016).

Material Science and Industrial Applications

Rubber Vulcanization : Historically, 2-Mercaptobenzo[d]thiazol-6-ol has been a widely used accelerator in the vulcanization of natural and synthetic rubber. Its role in this process underlines its industrial significance (Adams, 1975).

Antimicrobial Activity : Compounds synthesized from 2-Mercaptobenzo[d]thiazol-6-ol have been evaluated for their antimicrobial properties, showing promise against various bacterial and fungal species. This suggests its potential in developing new antimicrobial agents (Gour et al., 2021).

Corrosion Inhibition : Derivatives of 2-Mercaptobenzo[d]thiazol-6-ol have been studied as corrosion inhibitors for mild steel in acidic solutions, indicating its utility in material protection and maintenance (Döner et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-hydroxy-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS2/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNXHOMOAFJDRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptobenzo[d]thiazol-6-ol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B2605438.png)

![N-Boc-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2605442.png)

methanone](/img/structure/B2605444.png)

![(3E)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2605446.png)

![7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2605448.png)

![2-(ethylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2605449.png)

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2605452.png)